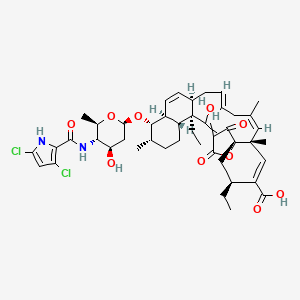
Decatromicin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decatromicin B is a tetronic acid isolated from a strain of Actinomadura in 1999 . It is a potent antibiotic with activity against antibiotic sensitive and resistant strains such as MRSA . The lack of availability has hampered further investigation into the mode of action or antibacterial spectrum of the decatromicins .
Molecular Structure Analysis
The molecular formula of Decatromicin B is C45H56Cl2N2O10 . The average mass is 855.839 Da and the monoisotopic mass is 854.331177 Da .Physical And Chemical Properties Analysis
Decatromicin B is an off-white to light tan solid . It is soluble in ethanol, methanol, DMF, and DMSO .Aplicaciones Científicas De Investigación
Antibacterial Activity
Decatromicin B has been found to exhibit potent antibacterial activities . It is active against both Gram-positive and Gram-negative bacteria . Specifically, it has shown effectiveness against several strains of Staphylococcus aureus (MICs = 0.39-0.78 µg/ml), including methicillin-resistant S. aureus (MRSA; MICs = 0.39 and 0.78 µg/ml) . It also shows activity against Micrococcus luteus , Bacillus subtilis , and Corynebacterium bovis (MICs = 0.78, 0.78, and …) .
Anti-MRSA Activity
Methicillin-resistant Staphylococcus aureus (MRSA) is a type of bacteria that is resistant to several antibiotics. Decatromicin B has shown effectiveness against two strains of MRSA with MICs of 0.39 and 0.78 µg/ml . This suggests that Decatromicin B could be a potential candidate for the treatment of MRSA infections.
Cytotoxicity
Decatromicin B has been evaluated for its cytotoxicity against the human cancer cell line A549 . The results showed weak or no cytotoxic activity, suggesting that Decatromicin B could be a safer option for antibacterial applications as it may cause less harm to human cells .
Natural Product Research
Decatromicin B is a bacterial metabolite that has been found in Actinomadura . It belongs to the family of spirotetronate compounds . The study of Decatromicin B contributes to the field of natural product research, particularly in the discovery and development of new antibiotics.
Structure Elucidation
The chemical structure of Decatromicin B has been characterized via comparison with previously reported data and analysis of 1D/2D NMR and MS data . This work contributes to the field of structure elucidation, which is crucial in the development of new drugs.
Biosynthesis
Decatromicin B is a spirotetronate type compound . Understanding its biosynthesis could provide insights into the production of similar compounds and contribute to the development of new antibiotics.
Mecanismo De Acción
Decatromicin B is a tetronic acid isolated from a strain of Actinomadura in 1999 . It is a potent antibiotic with activity against antibiotic sensitive and resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Target of Action
Decatromicin B primarily targets Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus .
Mode of Action
It is known that it exhibits its antibiotic activity by interacting with its bacterial targets
Biochemical Pathways
It is known that it has a significant impact on the growth of MRSA , suggesting that it may interfere with essential biochemical pathways in these bacteria.
Pharmacokinetics
Decatromicin B is soluble in ethanol, methanol, DMF, and DMSO .
Result of Action
Decatromicin B shows potent antibiotic activity against antibiotic-sensitive and resistant strains such as MRSA
Propiedades
IUPAC Name |
(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXASMGHNZATD-KUDIZNKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56Cl2N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 100943561 | |
Q & A
Q1: What is the antibacterial activity profile of Decatromicin B?
A1: Decatromicin B demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it exhibited an MIC90 (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) between 1–3 μM against Gram-positive Staphylococcus aureus and between 12–36 μM against Gram-negative Acinetobacter baumannii []. This highlights its potential as a broad-spectrum antibacterial agent. Additionally, Decatromicin B showed weak or no cytotoxic activity against human lung cancer cell line A549, indicating a potential for therapeutic safety [].
Q2: Is there any information on the mechanism of action of Decatromicin B?
A2: Unfortunately, the provided research paper [] focuses primarily on the isolation, structural characterization, and antibacterial screening of Decatromicin B and related compounds. The study does not delve into the specific mechanism of action or target interaction of Decatromicin B. Further research is needed to elucidate these crucial aspects of its antibacterial activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




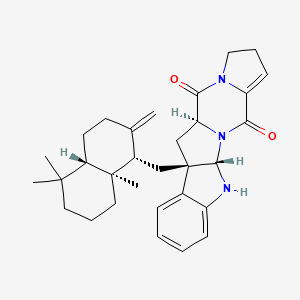

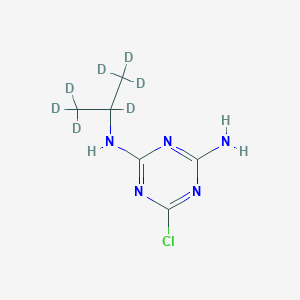
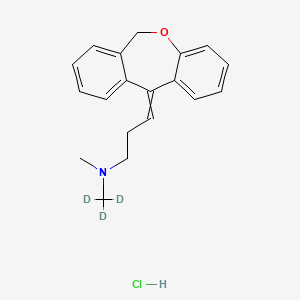

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
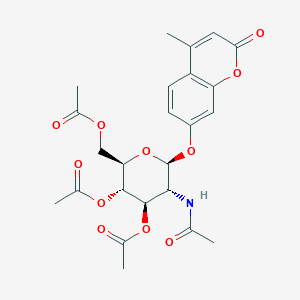
![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
